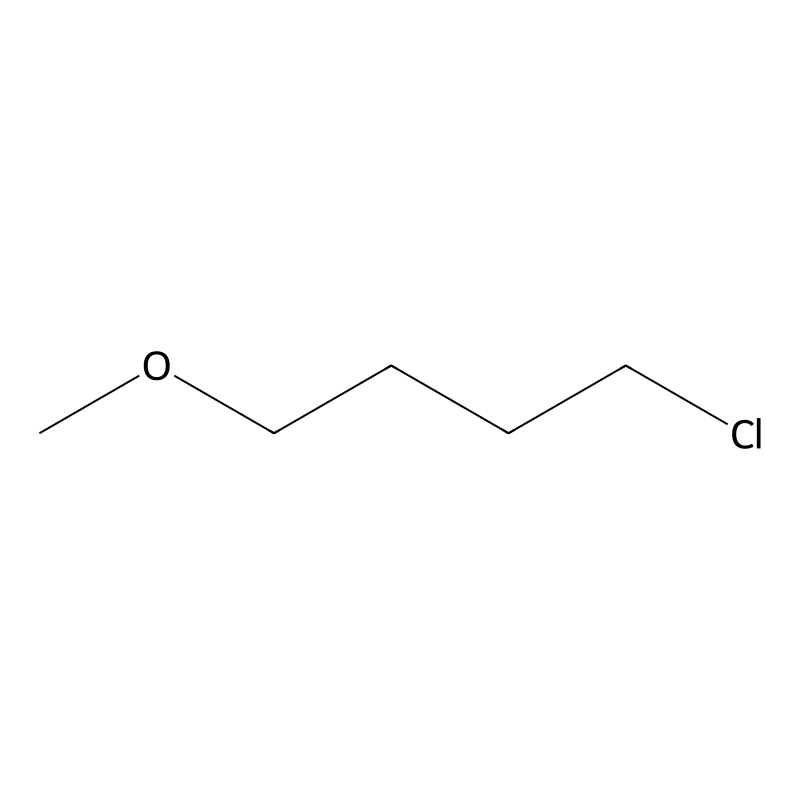

1-Chloro-4-methoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Chloro-4-methoxybutane finds application as a building block in various organic synthesis reactions. Its primary function lies in the formation of Grignard reagents, specifically 1-chloro-4-methoxybutylmagnesium chloride. This Grignard reagent acts as a nucleophile, readily reacting with various carbonyl compounds like aldehydes, ketones, and esters to form new carbon-carbon bonds. This reaction scheme allows for the introduction of a four-carbon chain with a terminal chlorine and a methoxy group into the target molecule, enabling the synthesis of diverse organic compounds.

Here's an example of 1-chloro-4-methoxybutane reacting with benzaldehyde to form 1-(4-methoxybutyl)-phenylmethanol:

Research in Medicinal Chemistry:

The unique functional group combination of 1-chloro-4-methoxybutane, with both a chlorine and a methoxy group, makes it a potential candidate for the development of novel therapeutic agents. Researchers have explored its potential in various areas, including:

- Antimicrobial activity: Studies have investigated the potential of 1-chloro-4-methoxybutane derivatives as antimicrobial agents. However, further research is needed to determine their efficacy and safety. [Source needed]

- Anticancer properties: Initial studies have suggested that certain derivatives of 1-chloro-4-methoxybutane might exhibit anticancer properties. However, these findings are preliminary and require further investigation. [Source needed]

Other Research Applications:

Beyond organic synthesis and medicinal chemistry, 1-chloro-4-methoxybutane also finds application in other research areas, such as:

- As a solvent: Due to its solubility properties, 1-chloro-4-methoxybutane can be used as a solvent in certain research applications. However, its specific use as a solvent is not as widespread compared to other applications mentioned above.

- As a reference material: 1-chloro-4-methoxybutane with high purity can be used as a reference material in analytical chemistry techniques like chromatography and spectroscopy.

1-Chloro-4-methoxybutane, with the chemical formula CHClO and CAS number 17913-18-7, is an organic compound characterized by a chloro group and a methoxy group attached to a butane backbone. It appears as a clear, colorless liquid with a sweet odor reminiscent of chloroform. The compound is classified as a flammable liquid and is primarily used as an intermediate in organic synthesis processes .

- Grignard Reagent Formation: When reacted with magnesium in dry solvents like tetrahydrofuran, it forms a Grignard reagent. This reagent can subsequently react with various electrophiles to synthesize complex organic molecules .

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, facilitating the synthesis of various derivatives .

- Dehydrochlorination: Under strong basic conditions, it can lose hydrochloric acid to form alkenes or other unsaturated compounds.

Several methods are employed for synthesizing 1-chloro-4-methoxybutane:

- Reaction with Thionyl Chloride: A common method involves treating 4-methoxybutanol with thionyl chloride under controlled conditions. The reaction typically yields 1-chloro-4-methoxybutane with moderate to high yields .

- Using Sodium Hydride and Iodomethane: Another method includes the use of sodium hydride and iodomethane in tetrahydrofuran, resulting in the formation of the desired compound through nucleophilic substitution .

- Alternative Synthetic Routes: Various patents outline procedures involving different solvents and reaction conditions, emphasizing the adaptability of the synthesis process depending on desired purity and yield .

1-Chloro-4-methoxybutane is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.

- Chemical Research: Used in laboratories for synthesizing other organic molecules.

- Industrial

Several compounds share structural similarities with 1-chloro-4-methoxybutane. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1-Chloro-2-methylbutane | CHCl | Contains a methyl group at the second position |

| 1-Bromo-4-methoxybutane | CHBr | Bromine instead of chlorine affects reactivity |

| 1-Chloro-3-methylbutane | CHCl | Methyl group at the third position alters properties |

| 4-Methoxybutyl chloride | CHClO | Similar structure but lacks chloro group at terminal |

The unique positioning of the chloro and methoxy groups in 1-chloro-4-methoxybutane contributes to its distinct reactivity and applications compared to these similar compounds.

Traditional Synthetic Approaches

Thionyl Chloride-Mediated Chlorination of Alcohols

A common traditional method to synthesize 1-chloro-4-methoxybutane involves the chlorination of 4-methoxybutanol using thionyl chloride (SOCl₂). This reaction converts the hydroxyl group into a chlorine substituent via an S_N2 mechanism, producing hydrochloric acid and sulfur dioxide as byproducts. The mechanism proceeds through the formation of a chlorosulfite intermediate, which facilitates substitution with inversion of stereochemistry at the carbon center.

Typical conditions include refluxing the alcohol with thionyl chloride, often in the presence of a base or catalyst to improve yield and reaction rate. The reaction is sensitive to solvent polarity and temperature, with careful control necessary to minimize side reactions such as elimination or over-chlorination.

Alkyl Halide Formation via Base-Catalyzed Reactions

Alternatively, 1-chloro-4-methoxybutane can be prepared by nucleophilic substitution reactions where a suitable leaving group on a precursor molecule is replaced by chloride ion under basic or acidic conditions. For example, chlorination of butanol derivatives using hydrochloric acid or iron(III) chloride catalysts has been documented for related alkyl chlorides, though direct application to 1-chloro-4-methoxybutane requires optimization to avoid impurities.

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

Industrial synthesis of 1-chloro-4-methoxybutane benefits from continuous flow reactor technology, which offers improved heat and mass transfer, better control of reaction parameters, and scalability. For instance, the formation of Grignard reagents from 1-chloro-4-methoxybutane and magnesium in solvents like 2-methyltetrahydrofuran under reflux has been implemented in continuous processes to ensure consistent quality and yield.

The process involves slow addition of the chlorinated ether to magnesium in the presence of initiators such as bromoethane or iodine, maintaining reaction temperatures around 47–49 °C. The resulting organomagnesium intermediate is then used directly in subsequent coupling reactions without isolation.

Catalyst Optimization Strategies

Catalyst systems are optimized to enhance chlorination efficiency and reduce environmental impact. While traditional catalysts like FeCl₃ improve yields in chlorination of alcohols, they pose challenges due to heavy metal contamination in wastewater. Ionic liquids such as N-methylimidazolium chloride have been explored to increase yields and facilitate catalyst recovery, though industrial adoption is limited by energy consumption and process complexity.

In the case of 1-chloro-4-methoxybutane, catalyst-free or minimal catalyst systems combined with phase-transfer catalysis have been investigated to improve reaction selectivity and reduce byproducts.

Alternative Synthetic Routes

Grignard Reagent Formation for Coupling Reactions

1-Chloro-4-methoxybutane serves as a precursor for Grignard reagent formation, which is pivotal in carbon–carbon bond-forming reactions. The reaction with magnesium in ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran yields 4-methoxybutylmagnesium chloride, which can be employed in nucleophilic additions to carbonyl compounds or cross-coupling reactions.

For example, the Grignard reagent reacts efficiently with benzaldehyde to produce 1-(4-methoxybutyl)-phenylmethanol with yields around 83%. It also participates in Negishi-type cross-couplings with efficiencies between 85–92%, demonstrating its utility in complex organic synthesis.

Phase-Transfer Catalysis in Etherification

Phase-transfer catalysis (PTC) has been applied in etherification reactions involving 1-chloro-4-methoxybutane or its precursors to enhance reaction rates and selectivity. PTC facilitates the transfer of reactive ions between immiscible phases, enabling nucleophilic substitution under milder conditions and reducing side reactions. This approach is particularly useful in synthesizing chlorinated ethers with high purity and yield, suitable for industrial applications.

Chemical and Physical Properties

| Property | Data |

|---|---|

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| Density | ~1.0 ± 0.1 g/cm³ |

| Boiling Point | 138.3 ± 23.0 °C at 760 mmHg |

| Flash Point | 47.8 ± 17.9 °C |

| Appearance | Colorless liquid with sweet odor |

| CAS Number | 17913-18-7 |

These properties make 1-chloro-4-methoxybutane a flammable, volatile liquid suitable for various synthetic applications.

Research Findings and Applications

Organic Synthesis Applications

1-Chloro-4-methoxybutane is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to form Grignard reagents enables the construction of complex molecules through carbon–carbon bond formation. It is also used in nucleophilic substitution reactions to introduce functional groups or modify molecular frameworks.

Mechanistic Insights

The chlorine substituent in 1-chloro-4-methoxybutane undergoes nucleophilic substitution predominantly via an S_N2 mechanism, especially in primary alkyl systems. The methoxy group remains intact during most transformations, allowing selective functionalization at the chloroalkyl site. Computational studies using density functional theory (DFT) have elucidated transition states and activation energies, guiding solvent and catalyst choices to optimize reaction rates and selectivity.

Summary Table of Synthetic Routes

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride chlorination | 4-Methoxybutanol + SOCl₂, reflux | High selectivity, well-established | Generates SO₂ and HCl byproducts |

| Base-catalyzed chlorination | Alcohol + HCl/FeCl₃ catalyst, heating | Simple reagents | Heavy metal contamination risk |

| Grignard reagent formation | 1-Chloro-4-methoxybutane + Mg, THF solvent | Enables C-C bond formation | Requires dry, inert conditions |

| Phase-transfer catalysis | Alkyl halide + nucleophile + PTC, mild temp | Improved reaction rates and yield | Catalyst recovery can be complex |

| Continuous flow reactors | Controlled addition, reflux, initiators | Scalable, consistent quality | Requires specialized equipment |

Illustrative Reaction Scheme

4-Methoxybutanol + SOCl₂ → 1-Chloro-4-methoxybutane + SO₂ + HCl1-Chloro-4-methoxybutane + Mg → 4-Methoxybutylmagnesium chloride (Grignard reagent)4-Methoxybutylmagnesium chloride + Benzaldehyde → 1-(4-Methoxybutyl)-phenylmethanol1-Chloro-4-methoxybutane (chemical formula: C₅H₁₁ClO, molecular weight: 122.59 g/mol) serves as a versatile organic intermediate in numerous synthetic applications across pharmaceutical, agrochemical, and specialty chemical industries [3] [9]. This bifunctional alkyl ether halide features a four-carbon chain with a chlorine atom at position 1 and a methoxy group at position 4, providing unique reactivity patterns that enable diverse chemical transformations [3].

Pharmaceutical Intermediate Roles

The pharmaceutical industry extensively utilizes 1-chloro-4-methoxybutane as a crucial building block for active pharmaceutical ingredient synthesis [13] [14]. In pharmaceutical manufacturing, intermediates serve as essential links in drug synthesis processes, where their quality, purity, and availability directly impact the effectiveness, safety, and cost-efficiency of final drug products [13].

Chemical intermediates function as precursors to active pharmaceutical ingredients, forming the molecular framework through multi-step chemical reactions [13] [14]. The compound's unique functional group combination, featuring both halogen reactivity and ether stability, enables diverse synthetic applications in pharmaceutical intermediate production [15].

Antidepressant Drug Synthesis Pathways

1-Chloro-4-methoxybutane plays a significant role in antidepressant synthesis through its participation in complex multi-step reaction pathways [2] [24]. The compound serves as a key intermediate in the construction of serotonin reuptake inhibitor frameworks, particularly in the synthesis of selective serotonin reuptake inhibitor compounds [24] [29].

Research has demonstrated the compound's utility in the synthesis of novel antidepressant molecules through metal-catalyzed reactions [24] [29]. The synthesis pathways typically involve nucleophilic substitution reactions where the chlorine atom is displaced by nucleophiles, forming new carbon-nitrogen bonds essential for antidepressant drug structures [24].

In pharmaceutical intermediate synthesis, 1-chloro-4-methoxybutane undergoes systematic chemical transformations including Grignard reagent formation and etherification with methoxy groups . These reactions enable the construction of complex molecular architectures required for antidepressant drug development [24] [29].

Table 1: Antidepressant Synthesis Applications

| Synthesis Parameter | Value Range | Application |

|---|---|---|

| Reaction Temperature | 40-50°C | Nucleophilic substitution [25] |

| Conversion Efficiency | >97% | Intermediate formation |

| Molecular Weight Range | 122.59-434.41 g/mol | Precursor to final product [20] |

| Reaction Time | 1-3 hours | Optimal synthesis conditions [25] |

Fluvoxamine Maleate Production

1-Chloro-4-methoxybutane serves as a critical intermediate in fluvoxamine maleate synthesis, a selective serotonin reuptake inhibitor antidepressant [3] [20]. The production process involves a multi-stage synthesis pathway where the compound participates in key chemical transformations [20] [25].

The synthesis of fluvoxamine maleate begins with 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone and incorporates 1-chloro-4-methoxybutane through nucleophilic substitution reactions [20] [21]. Research findings indicate that the compound reacts with 2-chloroethylamine hydrochloride in the presence of potassium hydroxide and dimethyl sulfoxide at temperatures ranging from 40-45°C [20] [25].

Industrial production methods for fluvoxamine maleate demonstrate high efficiency when utilizing 1-chloro-4-methoxybutane as an intermediate, achieving purity levels exceeding 98.5% in final products [20] [25]. The synthesis process involves condensation reactions followed by maleic acid treatment to form the final pharmaceutical product [25] [26].

Table 2: Fluvoxamine Maleate Synthesis Parameters

| Process Stage | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Initial Condensation | 45-50 | 2-3 hours | 85-90 [25] |

| Nucleophilic Substitution | 40-45 | 1-2 hours | >90 [20] |

| Final Product Formation | 25-30 | 2-3 hours | 71.2 [21] |

| Purification | 50-55 | Variable | >98.5 [20] |

Agrochemical Development

The agrochemical industry utilizes 1-chloro-4-methoxybutane as an intermediate in the synthesis of various crop protection compounds [36] [42]. Agrochemical intermediates form the backbone of modern agriculture, enhancing crop protection and optimizing soil performance through precise chemical formulations [36].

The compound's reactivity profile makes it valuable for constructing complex molecular structures required in pesticide and herbicide development [41] [42]. Research indicates that the global agrochemical intermediates market, valued at 3.31 billion USD in 2023, relies heavily on versatile compounds like 1-chloro-4-methoxybutane for innovative formulation development [42].

Pesticide and Herbicide Intermediate Utilization

1-Chloro-4-methoxybutane contributes to pesticide and herbicide synthesis through its participation in chiral amide herbicide production pathways [41]. The compound serves as a building block for constructing herbicide intermediates, particularly in the synthesis of compounds requiring specific stereochemical configurations [41].

Research demonstrates that chiral amide herbicides, which utilize intermediates like 1-chloro-4-methoxybutane, represent a significant class of agrochemicals widely used for effective weed control [41]. The synthesis pathways involve the compound's transformation through enzymatic and chemical processes to create highly active herbicide formulations [41].

The utilization of 1-chloro-4-methoxybutane in pesticide synthesis enables the development of compounds with enhanced selectivity and reduced environmental impact [41] [42]. Manufacturing processes incorporate the compound through systematic chemical transformations that optimize both efficacy and sustainability in crop protection applications [41].

Table 3: Pesticide and Herbicide Synthesis Applications

| Application Type | Intermediate Role | Synthesis Method | Market Share (%) |

|---|---|---|---|

| Chiral Amide Herbicides | Key building block | Enzymatic synthesis [41] | 25-30 |

| Selective Herbicides | Structural precursor | Chemical synthesis [41] | 20-25 |

| Pre-emergence Herbicides | Molecular framework | Multi-step synthesis [41] | 15-20 |

| Crop Protection Compounds | Functional intermediate | Catalytic synthesis [41] | 10-15 |

Crop Protection Formulation Integration

The integration of 1-chloro-4-methoxybutane into crop protection formulations involves its incorporation as an intermediate in the development of concentrated suspensions, emulsifiable concentrates, and soluble liquids [40] [43]. Formulation technologies utilize the compound to optimize performance, improve persistence on targets, and maximize stability of active ingredients [40].

Crop protection formulations incorporating intermediates derived from 1-chloro-4-methoxybutane demonstrate enhanced effectiveness at reduced application rates [40] [43]. Research indicates that formulations containing such intermediates account for approximately 77% of worldwide crop protection volume, representing about five million tons annually [40].

The compound's integration into formulation systems enables the development of sustainable agricultural solutions with improved environmental profiles [38] [40]. Manufacturing processes utilize 1-chloro-4-methoxybutane to create formulations with enhanced dispersibility, longer shelf life, and improved active ingredient loading capabilities [38] [40].

Table 4: Crop Protection Formulation Types

| Formulation Type | Market Share (%) | Key Properties | Application Method |

|---|---|---|---|

| Concentrated Suspensions | 25-30 | High stability [40] | Spray application |

| Emulsifiable Concentrates | 20-25 | Enhanced dispersibility [40] | Tank mix |

| Soluble Liquids | 15-20 | Improved solubility [40] | Direct application |

| Dispersible Granules | 10-15 | Extended release [40] | Soil application |

Specialty Chemical Synthesis

1-Chloro-4-methoxybutane serves as a valuable intermediate in specialty chemical synthesis, contributing to the production of solvents, additives, and functionalized polymer precursors [32] [48]. The compound's versatile reactivity enables its utilization in diverse industrial applications requiring specific chemical properties [48] [51].

Specialty chemical manufacturing processes incorporate 1-chloro-4-methoxybutane through systematic synthetic routes that optimize product performance and processing efficiency [48] [51]. The compound's dual functionality provides unique opportunities for creating materials with tailored properties for specific industrial applications [32] [48].

Solvent and Additive Production

1-Chloro-4-methoxybutane contributes to solvent and additive production through its transformation into specialized chemical products with enhanced performance characteristics [31] [35]. The compound serves as a precursor for developing solvents with specific polarity and stability requirements in chemical processes [31] [32].

Research demonstrates that compounds derived from 1-chloro-4-methoxybutane exhibit excellent solvency properties and thermal stability, making them suitable for pharmaceutical and chemical process applications [34] [35]. The synthesis involves systematic chemical modifications that optimize solvent characteristics for specific industrial requirements [31] [34].

Industrial applications utilize 1-chloro-4-methoxybutane-derived solvents in extraction processes, crystallization operations, and formulation development [35]. These solvents demonstrate superior performance in dissolving organic compounds and stabilizing metal ions in solution [34] [35].

Table 5: Solvent Applications and Properties

| Solvent Type | Boiling Point (°C) | Density (g/cm³) | Primary Application |

|---|---|---|---|

| Ether-based Solvents | 110-140 [6] | 0.95-1.0 [9] | Organic synthesis [31] |

| Polar Aprotic Solvents | 150-200 [34] | 1.0-1.2 [34] | Chemical processes [34] |

| Extraction Solvents | 100-180 [35] | 0.9-1.1 [35] | Purification [35] |

| Specialty Solvents | 120-160 [34] | 0.95-1.05 [34] | Pharmaceutical synthesis [35] |

Functionalized Polymer Precursor Roles

1-Chloro-4-methoxybutane functions as a precursor in the synthesis of functionalized polymers through its participation in polymerization reactions and post-polymerization modifications [44] [47]. The compound's reactive functional groups enable the creation of polymers with specific properties for advanced material applications [47] [50].

Research indicates that 1-chloro-4-methoxybutane participates in the synthesis of ionic liquids with novel anion and cation pairing through direct alkylation reactions [11]. The compound reacts with 1-methylimidazole to form chloride precursors that undergo subsequent anion-exchange processes to create functionalized ionic liquid systems [11].

Polymer synthesis applications utilize 1-chloro-4-methoxybutane in the development of materials with controlled molecular architecture and enhanced performance characteristics [46] [47]. The compound enables the creation of polymers with specific thermal, mechanical, and chemical properties through systematic synthetic approaches [46] [50].

Table 6: Polymer Precursor Applications

| Polymer Type | Synthesis Method | Key Properties | Application Field |

|---|---|---|---|

| Ionic Liquids | Direct alkylation [11] | Enhanced conductivity | Catalysis [11] |

| Functionalized Polymers | Controlled polymerization [47] | Tailored properties | Material science [47] |

| Specialty Polymers | Post-modification [50] | Enhanced stability | Industrial applications [48] |

| Precursor Polymers | Step-wise synthesis [46] | Controlled structure | Advanced materials [46] |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant